9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]
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Overview
Description
9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] typically involves multiple steps, starting with the preparation of 9,9-dimethyl-9H-fluorene. This intermediate can be synthesized by reacting fluorene with dimethyl carbonate in the presence of an alkaline substance
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its applications.
Chemical Reactions Analysis
Types of Reactions
9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding hydrocarbons.
Scientific Research Applications
9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, particularly in the field of photodynamic therapy.
Industry: Widely used in the production of OLEDs and other electronic materials due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] involves its interaction with light and subsequent emission of photons. This compound acts as a phosphorescent host material in OLEDs, where it facilitates the transfer of energy to dopant molecules, resulting in light emission. The molecular targets and pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, which releases energy in the form of light .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethylfluorene: A precursor to the compound , used in the synthesis of various organic materials.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another related compound used in the synthesis of semiconducting polymers.
9,9’-Bis(9H-carbazol-9-yl)-2,7-dimethyl-9H-fluorene: A similar compound used in OLED applications.
Uniqueness
What sets 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] apart is its unique combination of structural features that confer excellent photophysical properties, making it highly suitable for use in advanced electronic materials and devices.
Properties
CAS No. |
653599-42-9 |
---|---|
Molecular Formula |
C55H38S2 |
Molecular Weight |
763.0 g/mol |
IUPAC Name |
9-[9,9-dimethyl-7-(10-phenylsulfanylanthracen-9-yl)fluoren-2-yl]-10-phenylsulfanylanthracene |
InChI |
InChI=1S/C55H38S2/c1-55(2)49-33-35(51-41-21-9-13-25-45(41)53(46-26-14-10-22-42(46)51)56-37-17-5-3-6-18-37)29-31-39(49)40-32-30-36(34-50(40)55)52-43-23-11-15-27-47(43)54(48-28-16-12-24-44(48)52)57-38-19-7-4-8-20-38/h3-34H,1-2H3 |
InChI Key |
QFCZCTSSHXIVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)SC6=CC=CC=C6)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)SC1=CC=CC=C1)C |
Origin of Product |
United States |
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